molecular formula C13H11BF2O3 B599968 4-Benzyloxy-3,5-difluorophenylboronic acid CAS No. 156635-88-0

4-Benzyloxy-3,5-difluorophenylboronic acid

Cat. No. B599968
M. Wt: 264.035
InChI Key: YWUHRGQYLQMLHW-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-difluorophenylboronic acid is a chemical compound with the linear formula C13 H11 B F2 O3 . It has a molecular weight of 264.04 . The compound is typically 95% pure .


Synthesis Analysis

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. The synthesized compound can be purified through column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.


Molecular Structure Analysis

The InChI code for 4-Benzyloxy-3,5-difluorophenylboronic acid is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .


Chemical Reactions Analysis

Boron reagents like 4-Benzyloxy-3,5-difluorophenylboronic acid are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is stable under normal conditions but should be protected from moisture .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Pharmaceuticals

This compound is used in the synthesis of pharmaceuticals. Its unique properties make it a versatile chemical compound in scientific research.

Catalysts

The compound is also used in the creation of catalysts. Its unique properties enable diverse applications in this field.

Fluorescent Probes

It is used in the creation of fluorescent probes. These probes are used in various scientific research applications.

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

The compound is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . This is achieved by palladium-catalyzed cross-couplings .

Synthesis of Honokiol Analogs

The compound is used in the synthesis of honokiol analogs as angiogenesis inhibitors . This is a significant application in the field of medical research .

Homo-Coupling Reactions

The compound is used in homo-coupling reactions . These reactions are important in various fields of scientific research .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUHRGQYLQMLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716589
Record name [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3,5-difluorophenylboronic acid

CAS RN

156635-88-0
Record name [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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